molecular formula C11H9N B3330764 3-(Prop-2-YN-1-YL)-1H-indole CAS No. 7394-63-0

3-(Prop-2-YN-1-YL)-1H-indole

Cat. No.: B3330764
CAS No.: 7394-63-0
M. Wt: 155.2 g/mol
InChI Key: OYJKOCRQXSHQPN-UHFFFAOYSA-N
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Description

3-(Prop-2-YN-1-YL)-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a prop-2-yn-1-yl group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-YN-1-YL)-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of N-(prop-2-yn-1-yl)aniline derivatives. For example, a selective synthetic strategy towards 1-azaspiro[4.5]deca-3,6,9-trien-8-ones from N-tosyl-N-(prop-2-yn-1-yl)aniline has been developed using ZnBr2 and Oxone in a mixed solvent of acetonitrile and water . This reaction proceeds via a radical ipso-cyclization pathway.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-YN-1-YL)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the indole core.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as Oxone and ZnBr2 can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the ipso-cyclization of N-(prop-2-yn-1-yl)aniline derivatives can lead to the formation of 1-azaspiro[4.5]deca-3,6,9-trien-8-ones .

Scientific Research Applications

3-(Prop-2-YN-1-YL)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Indole derivatives, including this compound, have shown potential in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-YN-1-YL)-1H-indole is unique due to its specific indole core structure combined with the prop-2-yn-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-prop-2-ynyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h1,3-4,6-8,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJKOCRQXSHQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of indole (0.50 g, 4.67 mmol), zinc trifluoromethanesulfonate (1.02 g, 2.8 mmol) and tetrabutylammonium iodide (0.86 g, 2.34 mmol) in toluene (14 mL) was added N,N-diisopropylethylamine (0.89 mL, 5.14 mmol) and the mixture was stirred at room temperature for about 15 min. Propargyl bromide (0.26 mL, 2.34 mmol) was added and the solution was stirred at room temperature for about 4 hours. The solution was quenched by addition of aqueous ammonium chloride and the mixture was extracted with diethyl ether. The combined organic extracts were dried (MgSO4), filtered and concentrated under vacuum, the residue was purified by flash column chromatography on silica gel using hexanes/ethyl acetate (8:1) as the mobile phase to provide Example 650. 1H NMR (300 MHz, CDCl3) δ 2.13 (t, J=2.7 Hz, 1H), 3.70 (d, J=2.7 Hz, 2H), 6.55 (s, 1H), 7.37 (m, 2H), 7.64 (m, 2H), 7.98 (br s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
catalyst
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
zinc trifluoromethanesulfonate
Quantity
1.02 g
Type
catalyst
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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